molecular formula C11H18ClNO2 B12799860 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride CAS No. 13063-01-9

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride

Cat. No.: B12799860
CAS No.: 13063-01-9
M. Wt: 231.72 g/mol
InChI Key: HQMKNAFRMFCXBZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is a synthetic compound belonging to the class of phenethylamines. It is known for its psychoactive properties and has been studied for its potential applications in various scientific fields. The compound is characterized by the presence of two methoxy groups attached to the phenyl ring and an ethylamine chain, making it structurally similar to other phenethylamines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The raw materials used are commercially available and relatively inexpensive. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves routine operations and mild reaction conditions, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives .

Scientific Research Applications

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride involves its interaction with serotonin receptors, particularly the 5-hydroxytryptamine-2A (5-HT2A) receptor. It acts as a partial agonist at these receptors, leading to altered neurotransmitter release and subsequent psychoactive effects. The compound’s effects on other serotonin receptors, such as 5-HT2B and 5-HT2C, also contribute to its overall pharmacological profile .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxy-4-bromophenethylamine (2C-B): Known for its psychedelic effects and interaction with serotonin receptors.

    2,5-Dimethoxy-4-iodophenethylamine (2C-I): Exhibits similar psychoactive properties but with different potency and receptor affinity.

    2,5-Dimethoxy-4-methylphenethylamine (2C-D): Another phenethylamine derivative with distinct pharmacological effects.

Uniqueness

2,5-Dimethoxy-beta-phenylethylmethylamine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which influences its receptor binding affinity and pharmacological effects. Its structural modifications allow for a range of interactions with neurotransmitter receptors, making it a valuable compound for research in neuropharmacology .

Properties

CAS No.

13063-01-9

Molecular Formula

C11H18ClNO2

Molecular Weight

231.72 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-methylethanamine;hydrochloride

InChI

InChI=1S/C11H17NO2.ClH/c1-12-7-6-9-8-10(13-2)4-5-11(9)14-3;/h4-5,8,12H,6-7H2,1-3H3;1H

InChI Key

HQMKNAFRMFCXBZ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=C(C=CC(=C1)OC)OC.Cl

Origin of Product

United States

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